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1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE - 22047-27-4

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

Catalog Number: EVT-364193
CAS Number: 22047-27-4
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-5-methylpyrazine is a natural product, found in various foods such as cooked meats, roasted nuts, coffee, and tea. [, , , , ] It is a significant contributor to the aroma profile of these foods, imparting desirable roasted, nutty, and popcorn-like notes. [, , , , ]

Synthesis Analysis

While 2-Acetyl-5-methylpyrazine is naturally occurring, its synthesis has been achieved through various methods. One approach involves the reaction of 2-chloro-5-methylpyrazine with ethyl acetoacetate, followed by hydrolysis and decarboxylation. [] Another method utilizes a one-pot reaction of 1,3-dihydroxyacetone and diammonium phosphate under controlled pH and temperature conditions. []

Microwave-assisted synthesis techniques have also been employed, involving Suzuki coupling reactions of 2-acetyl-5-bromothiophene with arylboronic acids. [] These synthetic routes offer alternatives for obtaining 2-Acetyl-5-methylpyrazine for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-methylpyrazine consists of a pyrazine ring substituted with an acetyl group at the 2-position and a methyl group at the 5-position. The presence of the two nitrogen atoms in the aromatic ring influences the electron distribution and reactivity of the molecule. Computational studies utilizing density functional theory (DFT) have been employed to investigate the optimized geometry and electronic properties of 2-Acetyl-5-methylpyrazine. []

Chemical Reactions Analysis
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with hydrazines to generate hydrazones. []
  • Halogenation: The methyl group can undergo free radical halogenation reactions, such as bromination, to introduce halogen atoms. []
Applications

7.1 Food Science and Technology* Flavoring Agent: 2-Acetyl-5-methylpyrazine is a crucial flavoring agent in various food products due to its potent roasted, nutty aroma. [, , , , ] It is frequently used in savory snacks, baked goods, and confectioneries to enhance their sensory appeal.* Food Analysis: The compound serves as a marker for specific aroma profiles in food analysis. Its presence and concentration can indicate the quality, processing conditions, or origin of food products. [, , , , , , , , , ] For instance, it can be used to differentiate between various green tea varieties. []

7.3 Agricultural Research* Plant Breeding: Understanding the aroma profile of crops like rice is essential for breeding programs. 2-Acetyl-5-methylpyrazine is a key aroma compound in fragrant rice varieties. Research has focused on identifying and quantifying this compound to guide the development of new rice cultivars with enhanced aroma and consumer appeal. [, , , , , , ]

7.4 Chemical Ecology* Insect Communication: Recent studies have identified 2-Acetyl-5-methylpyrazine as a semiochemical involved in orchid pollination. [] The orchid Drakaea livida emits this compound, which mimics the sex pheromone of its pollinator wasp, Zaspilothynnus nigripes. This discovery highlights the ecological significance of 2-Acetyl-5-methylpyrazine and its role in plant-insect interactions.

2-Acetyl-3-methylpyrazine

  • Compound Description: 2-Acetyl-3-methylpyrazine is a pyrazine derivative that contributes to the roasted aroma in soy sauce aroma type Baijiu. It is considered a sub-threshold pyrazine, meaning it is present in concentrations below its individual odor threshold. Despite its low concentration, it can still impact the overall aroma perception through synergistic effects with other pyrazines. []

2,3-Diethyl-5-methylpyrazine

  • Compound Description: 2,3-Diethyl-5-methylpyrazine is a potent odorant found in various foods, contributing to earthy, nutty, and roasted aroma profiles. It is identified as a key aroma compound in roasted hazelnuts, white mustard seeds, rapeseeds, and yeast extracts. [, , , , ] Additionally, it is present in boiled potatoes but at a lower flavor dilution factor. []

2-Ethyl-3,5-dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-dimethylpyrazine is another potent alkylpyrazine contributing to nutty aromas in various foods. It is a key odorant in roasted wild mango seeds and pan-fired green teas. [, ]

2,3,5-Trimethylpyrazine

  • Compound Description: 2,3,5-Trimethylpyrazine is an alkylpyrazine found in relatively high concentrations in soy sauce aroma type Baijiu. While its individual contribution to the overall aroma is not extensively discussed, it likely plays a role in the characteristic aroma profile of this type of Baijiu. []

2,3,5,6-Tetramethylpyrazine

  • Compound Description: 2,3,5,6-Tetramethylpyrazine is a highly concentrated pyrazine derivative found in soy sauce aroma type Baijiu. Although its specific contribution to the aroma is not elaborated upon, its presence in significant quantities suggests a potential role in the overall sensory profile. []

2-Hydroxymethyl-5-methylpyrazine

  • Compound Description: 2-Hydroxymethyl-5-methylpyrazine is a key volatile compound found in soy sauce aroma type Baijiu. This compound contributes significantly to the burnt flavor (specifically an overcooked rice flavor) often perceived retronasally in this type of Baijiu. Sensory studies confirm its role as a key contributor to the burnt flavor profile, with a relatively low flavor threshold. []

Properties

CAS Number

22047-27-4

Product Name

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

IUPAC Name

1-(5-methylpyrazin-2-yl)ethanone

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3

InChI Key

LPQFLJXNMCVMCO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)C

Canonical SMILES

CC1=CN=C(C=N1)C(=O)C

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